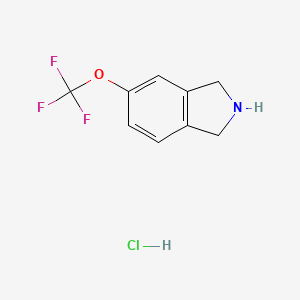

(5R,6S)-6-Cyclopropyl-5-nitropiperidin-2-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

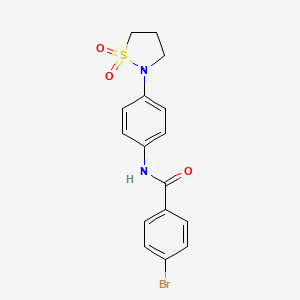

(5R,6S)-6-Cyclopropyl-5-nitropiperidin-2-one, commonly known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. This enzyme is responsible for the breakdown of GABA, a neurotransmitter that plays a crucial role in the regulation of neuronal excitability. By inhibiting GABA transaminase, CPP-115 increases the concentration of GABA in the brain, leading to enhanced GABAergic neurotransmission and potential therapeutic applications.

科学的研究の応用

Material Science and Biochemistry Applications

The study of nitroxide spin-labeled amino acids, particularly focusing on the structural and functional analogs of (5R,6S)-6-Cyclopropyl-5-nitropiperidin-2-one, reveals their significance in material science and biochemistry. For instance, 2,2,6,6-tetramethylpiperidine-1-oxyl-4-amino-4-carboxylic acid, a related compound, has been identified as an excellent β-turn and 310/α-helix inducer in peptides. This compound serves as a relatively rigid electron spin resonance probe and fluorescence quencher, showcasing its utility in studying biomolecular structures and dynamics (Toniolo et al., 1998).

Pharmaceutical Synthesis

The compound's structural features, such as the cyclopropyl and nitro groups, are pivotal in pharmaceutical synthesis, leading to innovative approaches in drug development. For instance, the cycloaddition reaction between nitriles and donor-acceptor cyclopropanes facilitates the synthesis of 5-azaindole derivatives. This method, characterized by its divergent nature and cost-effectiveness, has significant implications for combinatorial applications in the pharmaceutical industry, highlighting the utility of cyclopropyl-nitropiperidinone frameworks in synthesizing complex molecular structures (Moustafa & Pagenkopf, 2010).

Anesthetic Mechanism Exploration

Exploratory studies on the anesthetic mechanisms of gases like xenon and nitrous oxide have identified two-pore-domain K+ channels as a novel target, where compounds structurally related to (5R,6S)-6-Cyclopropyl-5-nitropiperidin-2-one might interact differently, providing insights into their distinct pharmacological profiles. This research underscores the potential of cyclopropyl-nitropiperidinone analogs in elucidating the molecular basis of anesthesia, diverging from traditional GABAA receptor effects and emphasizing their role in NMDA receptor inhibition (Gruss et al., 2004).

Antibacterial and Antimycobacterial Research

Compounds bearing structural similarities to (5R,6S)-6-Cyclopropyl-5-nitropiperidin-2-one have been synthesized and evaluated for their antimycobacterial activities. Notably, certain derivatives have shown significant in vitro and in vivo efficacy against Mycobacterium tuberculosis, including multidrug-resistant strains. This research highlights the potential of cyclopropyl-nitropiperidinone derivatives in addressing critical needs in antibacterial therapy, offering new avenues for treating tuberculosis and other bacterial infections (Sriram et al., 2007).

特性

IUPAC Name |

(5R,6S)-6-cyclopropyl-5-nitropiperidin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O3/c11-7-4-3-6(10(12)13)8(9-7)5-1-2-5/h5-6,8H,1-4H2,(H,9,11)/t6-,8+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMDYBTKFXXHQKF-SVRRBLITSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2C(CCC(=O)N2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(=O)N[C@H]([C@@H]1[N+](=O)[O-])C2CC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5R,6S)-6-Cyclopropyl-5-nitropiperidin-2-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{4-[(4-Phenylpiperazin-1-yl)carbonyl]piperidin-1-yl}-3-(phenylthio)pyrazine](/img/structure/B2682020.png)

![2-tert-butyl-1-[1-(5,6-dimethylpyrimidin-4-yl)azetidin-3-yl]-1H-1,3-benzodiazole](/img/structure/B2682024.png)

![N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-2-(4-fluorophenylsulfonamido)benzamide](/img/structure/B2682029.png)

![2-[2-(3-Chloro-2-methylphenyl)hydrazinylidene]propanediamide](/img/structure/B2682033.png)

![(1S,2S)-1-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]-2-(trifluoromethyl)cyclopropane-1-carboxylic acid](/img/structure/B2682035.png)